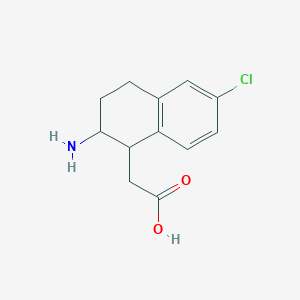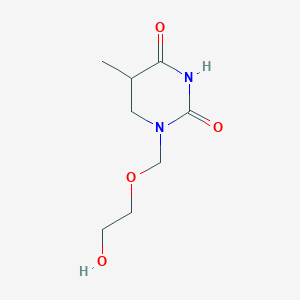
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione, also known as acyclothymidine, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione involves several steps. One method includes the synthesis of 2-acetoxyethoxymethylacetate using ethylene glycol and paraformaldehyde. This is followed by the acetylation of guanine using N,N-dimethylacetamide as a solvent in a sulfuric acid catalyst at 110 to 150°C. The resulting product is then reacted with 9-(2-acetoxyethoxymethyl)guanine to obtain 9-(2-hydroxyethoxymethyl)-2-acetylguanine. Finally, the acetyl group is removed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of sulfuric acid as a catalyst and N,N-dimethylacetamide as a solvent. These methods are designed to reduce production costs, simplify processes, and produce the compound in high purity (more than 99.5%) .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antiviral properties.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethoxymethyl)-6-(phenylthio)thymine (HEPT): Another pyrimidone derivative with antiviral properties.
Dihydroalkoxybenzyloxopyrimidine (DABO): A compound with a similar structure and mechanism of action.
Uniqueness
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner.
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h6,11H,2-5H2,1H3,(H,9,12,13) |
InChI Key |
FCPNQCPZWDUDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)



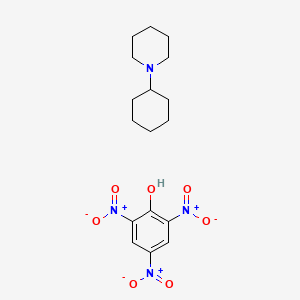


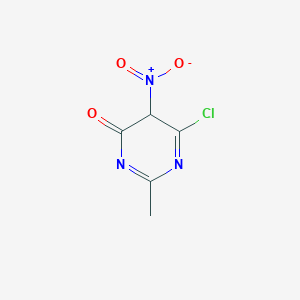

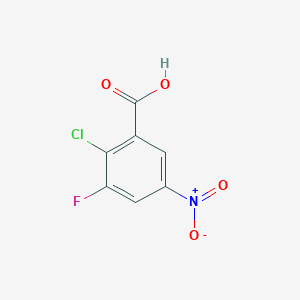
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)
